1,3-Difluoroacetone
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds like 1,3-difluoroacetone involves several approaches, including direct fluorination and the use of fluorinated building blocks. For instance, hexafluoroacetone and its reactions provide insights into the synthesis of related fluorinated ketones. The synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a related fluorinated 1,3,5-triketone, through Claisen-type double condensation illustrates the complexity and specificity required in fluorinated compound synthesis (Sevenard et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,3-difluoroacetone and related compounds is crucial for understanding their reactivity and physical properties. The carbon-13 backbone structure of 1,3-difluoroacetone, obtained through the collection of singly substituted 13C isotopologue rotational spectra, provides detailed insights into its structural characteristics (Grubbs, 2017).
Chemical Reactions and Properties
The reactivity of 1,3-difluoroacetone in various chemical reactions highlights its importance as a synthetic intermediate. Studies on the reactions of trifluoroacetone, a closely related compound, with low-energy electrons show complex unimolecular reactions and bond cleavages, indicating the unique reactivity of fluorinated ketones (Illenberger & Meinke, 2014).
Scientific Research Applications
-
Organic Synthesis : 1,3-Difluoroacetone can serve as a building block in organic synthesis . It can be used to introduce difluoromethyl groups into organic molecules, which can change the properties of these molecules and lead to the creation of new compounds.
-
Pharmaceutical Research : As a pharmaceutical intermediate, 1,3-Difluoroacetone can be used in the synthesis of various pharmaceutical compounds . The specific drugs that can be synthesized using this compound will depend on the other reactants used and the conditions of the reaction.
-
Chemical Research : In chemical research, 1,3-Difluoroacetone can be used to study the properties of difluoromethyl groups and their effects on chemical reactions .
-
Organic Synthesis : 1,3-Difluoroacetone can serve as a building block in organic synthesis . It can be used to introduce difluoromethyl groups into organic molecules, which can change the properties of these molecules and lead to the creation of new compounds.
-
Pharmaceutical Research : As a pharmaceutical intermediate, 1,3-Difluoroacetone can be used in the synthesis of various pharmaceutical compounds . The specific drugs that can be synthesized using this compound will depend on the other reactants used and the conditions of the reaction.
-
Chemical Research : In chemical research, 1,3-Difluoroacetone can be used to study the properties of difluoromethyl groups and their effects on chemical reactions .
-
Peptide Synthesis : 1,3-Difluoroacetone can be used in the synthesis of complex, multicyclic peptides . This approach utilizes 1,3-difluoroacetone to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction .
Safety And Hazards
properties
IUPAC Name |
1,3-difluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPCXRNASWFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963363 | |
Record name | 1,3-Difluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoroacetone | |
CAS RN |
453-14-5 | |
Record name | 1,3-Difluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 453-14-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.